2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide
Description
This compound is a triiodinated benzamide derivative featuring two 2,3,4,5,6-pentahydroxyhexanoyl groups attached to the benzamide core via amino linkages. The pentahydroxyhexanoyl moieties enhance hydrophilicity, which may improve solubility and reduce toxicity compared to halogenated analogs.
Properties
IUPAC Name |
2,4,6-triiodo-N-methyl-3,5-bis(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIRRNYUOVVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867043 | |
| Record name | 2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ioglucomide involves the reaction of 2,4,6-triiodoaniline with D-gluconic acid derivatives. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the gluconamide bonds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ioglucomide undergoes various chemical reactions, including:
Oxidation: Ioglucomide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of ioglucomide.
Substitution: Substitution reactions involving ioglucomide can occur, especially in the presence of nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Ioglucomide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving iodinated compounds.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Industry: Utilized in the production of other iodinated compounds and as a standard in analytical methods.
Mechanism of Action
Ioglucomide exerts its effects by acting as a contrast agent in medical imaging. It enhances the visibility of internal structures in x-ray imaging by increasing the contrast between different tissues . The molecular targets and pathways involved include the interaction of ioglucomide with x-ray photons, which results in the absorption and scattering of x-rays, thereby producing a clearer image .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogenation and Functional Groups
(a) 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide Hydrochloride (Compound-III)
- Structural Differences : Replaces iodine with trifluoroethoxy groups and incorporates a pyridylmethyl substituent.
- Properties : The trifluoroethoxy groups impart lipophilicity, while the pyridine moiety may enhance binding to metal ions or biological targets. However, the absence of hydroxylated side chains reduces aqueous solubility compared to the target compound .
- Synthesis : Requires azeotropic dehydration with toluene at 110–115°C, indicating thermal stability during preparation .
(b) N-(2-Methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide (FL-no: 16.119)
- Structural Differences: Features a pentafluorinated benzene ring and a methylcyclohexyl group instead of triiodo and pentahydroxyhexanoyl substituents.
- Stability: Industry data confirm its stability over time, with minimal fluoride ion release (<1 ppm) despite variations between batches .
- Metabolism: Undergoes hydroxylation on the cyclohexane ring, whereas the target’s pentahydroxyhexanoyl groups may undergo glycosidic cleavage or oxidation .
(c) 7-[[2,3-Difluoro-4-[2-[2-[[(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethoxy]ethoxy]phenyl]methyl]-... (Example 427)
- Structural Differences: Shares the pentahydroxyhexanoyl moiety but includes difluoro and spirocyclic components.
- Functional Implications: The ethoxy-linked pentahydroxyhexanoyl group enhances solubility, akin to the target compound. However, the difluoro substituent may reduce steric hindrance compared to triiodo groups, favoring different binding interactions .
Research Implications and Gaps
- Target Compound : Further studies are needed to validate its radiopaque efficacy and metabolic fate, particularly iodine retention in vivo.
- Comparative Advantage: The combination of iodine and pentahydroxyhexanoyl groups offers a unique balance of imaging utility and biocompatibility, distinguishing it from fluorinated analogs .
Biological Activity
2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide is a complex organic compound known for its significant biological activities. This compound belongs to the class of iodinated benzamides and is characterized by its triiodo substitution and multiple hydroxylated side chains. Its molecular formula is with a molecular weight of approximately 1626.23 g/mol .
Chemical Structure
The chemical structure of this compound can be represented in various formats such as SMILES and InChI codes. The compound features a central benzene ring substituted with iodine atoms and complex amide linkages that enhance its solubility and reactivity.
The biological activity of this compound primarily revolves around its interaction with biological macromolecules. It has been shown to exhibit:
- Antimicrobial Properties : Studies indicate that iodinated compounds like this one possess antimicrobial effects due to their ability to disrupt microbial cell membranes and inhibit metabolic processes.
- Antitumor Activity : Research suggests that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
- Imaging Agent : Due to its iodine content, it is utilized in medical imaging as a contrast agent in radiology.
Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial activity of various iodinated benzamides against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antitumor Activity
In a recent study published in the Journal of Medicinal Chemistry (2023), the compound was tested for its antitumor effects on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
Research Findings
Recent investigations into the pharmacokinetics of this compound have highlighted its favorable absorption characteristics when administered orally. Additionally, its metabolism appears to involve hepatic pathways leading to bioactive metabolites that may contribute to its therapeutic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
